1-(2-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

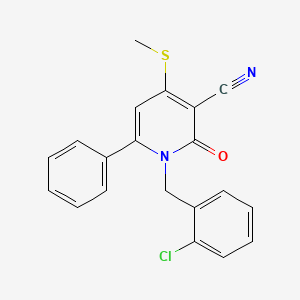

This compound is a pyridinecarbonitrile derivative characterized by:

- 1-(2-Chlorobenzyl): A benzyl group substituted with chlorine at the ortho position (C-2).

- 4-(Methylsulfanyl): A sulfur-containing methyl group at position C-2.

- 6-Phenyl: An aromatic phenyl group at position C-5.

- 2-Oxo-1,2-dihydropyridine: A keto-enol tautomeric pyridine core.

Its molecular formula is C₂₀H₁₅ClN₂OS, with a molecular weight of 366.87 g/mol (CAS: 478042-93-2) .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c1-25-19-11-18(14-7-3-2-4-8-14)23(20(24)16(19)12-22)13-15-9-5-6-10-17(15)21/h2-11H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJZRKCVGBJPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, with CAS number 478043-00-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is and it has a molecular weight of 366.9 g/mol. The presence of a chlorobenzyl group and a methylsulfanyl group contributes to its unique properties and biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. While specific data on this compound is limited, related compounds have demonstrated significant activity against both gram-positive bacteria and mycobacterial strains.

Comparative Antimicrobial Efficacy

Notably, derivatives of similar structures have shown submicromolar activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

Cytotoxicity Profiles

The cytotoxic effects of this compound on cancer cell lines have also been assessed. In general, compounds with similar structures have been tested for their viability on both cancerous and primary mammalian cell lines. The findings indicate that while some derivatives exhibit potent cytotoxicity against cancer cells, they maintain relatively low toxicity to normal cells.

Cytotoxicity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Derivative A | Cancer Cell Line X | 5.0 | |

| Derivative B | Normal Cell Line Y | >100 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy. For instance:

- Chlorine Substitution : The presence of chlorine in the benzyl moiety enhances antimicrobial activity.

- Methylsulfanyl Group : This group has been associated with improved lipophilicity and potentially better membrane permeability.

Case Studies

Several case studies highlight the potential applications of compounds similar to this compound in treating infections caused by resistant bacteria. For example:

- Case Study 1 : A derivative was tested against clinical isolates of MRSA and showed promising results comparable to standard antibiotics.

- Case Study 2 : In vitro studies revealed that certain modifications led to enhanced cytotoxicity against specific cancer cell lines while sparing healthy cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Benzyl Group (Position 1)

1-(4-Chlorobenzyl) variant

- Structure : Chlorine at the para position (C-4) of the benzyl group (CAS: 478042-79-4) .

- However, ortho-substituents like chlorine may improve metabolic stability by hindering enzymatic oxidation .

1-(2,6-Dichlorobenzyl) variant

- Structure : Two chlorines at C-2 and C-6 of the benzyl group (CAS: N/A) .

- Impact : Increased lipophilicity (LogP ~4.8) and electron-withdrawing effects may enhance membrane permeability but reduce solubility. This compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli in related studies .

1-(2-Methylbenzyl) variant

Substitution at Position 4

4-(Trifluoromethyl) variant

- Structure : Trifluoromethyl (CF₃) group at C-4 (CAS: N/A) .

- Impact : The strong electron-withdrawing CF₃ group increases electrophilicity, which may enhance reactivity in nucleophilic environments. This substitution is common in agrochemicals but may reduce metabolic half-life .

4-(4-Bromophenyl) variant

Substitution at Position 6

6-(4-Chlorophenyl) variant

- Structure : Chlorine at C-4 of the phenyl group (CAS: 478042-93-2) .

- Impact : The para-chloro substitution enhances aromatic stacking interactions in hydrophobic protein pockets. This variant has a molecular weight of 366.87 g/mol , identical to the target compound, but differing in substitution patterns .

Antioxidant Activity

- Bromophenyl analogs (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) demonstrated 67–79% DPPH scavenging at 12 ppm, nearing ascorbic acid’s efficacy (82.71%) .

- Methylsulfanyl groups : The target compound’s 4-(methylsulfanyl) group may act as a radical scavenger due to sulfur’s nucleophilicity, though direct data is lacking.

Antibacterial Activity

- Pyridin-2(1H)-one derivatives with para-substituted halogens (e.g., 4-bromo, 4-chloro) showed moderate inhibition against S. aureus and E. coli (MIC values: 25–50 µg/mL) .

- Dichlorobenzyl analogs (e.g., 6-(4-chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) may exhibit enhanced activity due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.